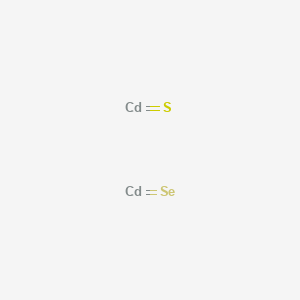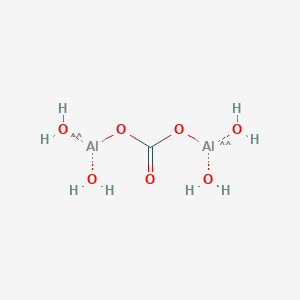
Basaljel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Basaljel, also known as aluminum hydroxide gel, is a commonly used antacid medication. It is used to treat symptoms of heartburn, acid indigestion, and sour stomach. Basaljel is a type of medication that works by neutralizing stomach acid. In
Mecanismo De Acción
Basaljel works by neutralizing stomach acid. When Basaljel is ingested, it reacts with the acid in the stomach, forming Basaljel chloride and water. This reaction reduces the acidity of the stomach, which helps to relieve symptoms of heartburn, acid indigestion, and sour stomach.
Efectos Bioquímicos Y Fisiológicos
Basaljel has several biochemical and physiological effects on the body. It can help to reduce the levels of phosphorus in the blood, which is important for patients with kidney disease. Basaljel can also help to reduce the levels of uric acid in the blood, which is important for patients with gout.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Basaljel has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. This makes it a good choice for researchers who need a large quantity of the medication for their experiments. One limitation is that Basaljel may interact with other medications, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on Basaljel. One direction is to study its potential use in the treatment of kidney disease. Another direction is to study its potential use in the treatment of gout. Additionally, researchers could study the interactions between Basaljel and other medications to determine the best way to use it in combination with other treatments.
Conclusion:
In conclusion, Basaljel is a commonly used antacid medication that works by neutralizing stomach acid. It has several scientific research applications, including its potential use in the treatment of kidney disease and gout. Basaljel has several advantages and limitations for lab experiments, and there are several future directions for research on this medication.
Métodos De Síntesis
Basaljel is synthesized by reacting Basaljel hydroxide with hydrochloric acid. The reaction produces Basaljel chloride and water. The Basaljel chloride is then reacted with sodium hydroxide to produce Basaljel hydroxide gel, which is the active ingredient in Basaljel.
Aplicaciones Científicas De Investigación
Basaljel has been extensively studied for its potential use in the treatment of various medical conditions. It has been shown to be effective in reducing symptoms of heartburn, acid indigestion, and sour stomach. Basaljel has also been studied for its potential use in the treatment of kidney disease, as it can help to reduce the levels of phosphorus in the blood.
Propiedades
Número CAS |
12538-82-8 |
|---|---|
Nombre del producto |
Basaljel |
Fórmula molecular |
CH8Al2O7 |
Peso molecular |
186.03 g/mol |
InChI |
InChI=1S/CH2O3.2Al.4H2O/c2-1(3)4;;;;;;/h(H2,2,3,4);;;4*1H2/q;2*+1;;;;/p-2 |
Clave InChI |
OENJZQFHILJLAW-UHFFFAOYSA-L |
SMILES |
C(=O)(O[Al])O[Al].O.O.O.O |
SMILES canónico |
C(=O)(O[Al])O[Al].O.O.O.O |
Sinónimos |
aluminum basic carbonate aluminum hydroxycarbonate gel Basaljel basic aluminum carbonate gel |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



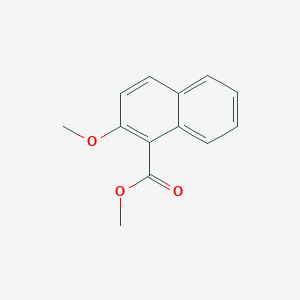
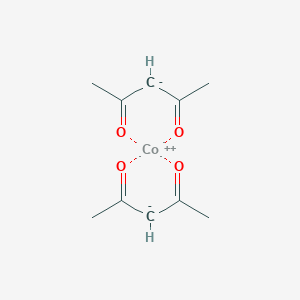

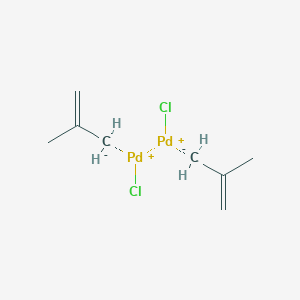

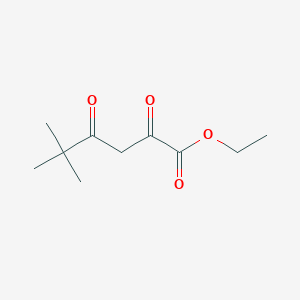
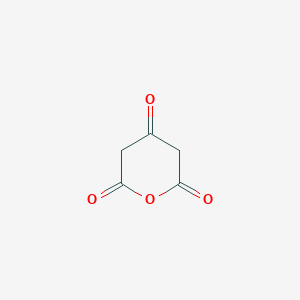
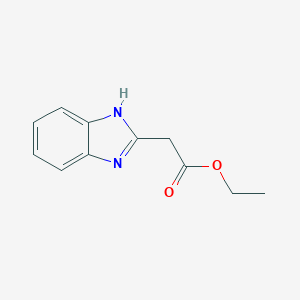
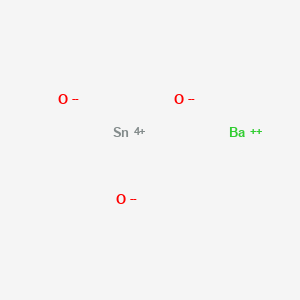

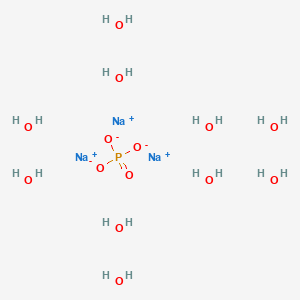

![Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate](/img/structure/B82589.png)
